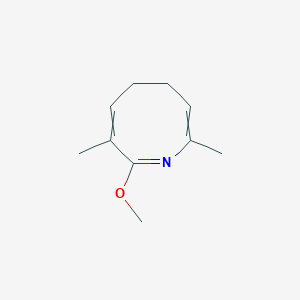

(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine

Description

(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is an eight-membered heterocyclic compound containing one nitrogen atom (azocine core) with partial saturation at positions 4 and 5. Key structural features include:

- Substituents: A methoxy group (-OCH₃) at position 8 and methyl groups (-CH₃) at positions 2 and 6.

- Stereochemistry: An (E)-configured double bond at position 1.

Properties

CAS No. |

344747-97-3 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

8-methoxy-2,7-dimethyl-4,5-dihydroazocine |

InChI |

InChI=1S/C10H15NO/c1-8-6-4-5-7-9(2)11-10(8)12-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

LSHWEPQBCRLETC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC=C(N=C1OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methoxy and methyl groups through selective alkylation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine and Analogous Compounds

Key Findings from Comparative Analysis

a. Ring Size and Heteroatom Influence

- Azocine vs. Benzothiazepinones: The azocine’s larger ring (8-membered) may confer greater conformational flexibility compared to the rigid 7-membered benzothiazepinones. The absence of sulfur in the azocine could reduce electrophilic reactivity but enhance stability under physiological conditions .

- Azocine vs. Chromans: Chromans (6-membered benzopyrans) are common in natural products (e.g., tocopherols), whereas azocines are predominantly synthetic.

b. Substituent Effects

- Methoxy Groups: The 8-methoxy group in the azocine mirrors substituents in globeflowery acid (8-methoxy) and benzothiazepinones (3- or 6-methoxy). Methoxy groups generally enhance lipophilicity and influence binding affinity in biological systems .

- Methyl Groups : The 2,7-dimethyl substitution in the azocine contrasts with the 2,2-dimethyl groups in globeflowery acid. Steric effects from methyl groups may modulate ring puckering and intermolecular interactions .

Biological Activity

(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H17N

- Molecular Weight : 191.28 g/mol

- CAS Number : Not specifically listed in the available literature.

The compound features a methoxy group at the 8-position and dimethyl substitutions at the 2 and 7 positions, which may influence its biological activity.

The biological activity of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is primarily attributed to its interaction with various biological targets, including:

- Receptors : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signal transduction pathways.

- Enzymes : The compound can modulate enzyme activity, potentially leading to alterations in metabolic pathways.

These interactions suggest a multifaceted mechanism where the compound can exert both stimulatory and inhibitory effects depending on the target system.

Antimicrobial Activity

Research has indicated that similar compounds within the azocine family exhibit antimicrobial properties. For instance:

- In Vitro Studies : Compounds structurally related to (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine have shown significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 1.52 to 97.56 μM .

Antifungal Activity

Fungal metabolites related to this class of compounds have demonstrated effectiveness against plant pathogenic fungi. While specific data on (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is limited, structural analogs have been tested against fungi like Botrytis cinerea and Fusarium oxysporum, showing promising results .

Case Studies and Research Findings

- Study on Structure-Activity Relationship (SAR) :

-

Neuropharmacological Studies :

- Preliminary studies suggest potential applications in treating neurological disorders. The ability of similar compounds to interact with neurotransmitter systems indicates a possible role in modulating anxiety or depression-related behaviors.

-

Toxicological Assessments :

- Toxicity profiles of related compounds have been evaluated in various models, indicating that while some derivatives show promise as therapeutic agents, they also require careful assessment for safety in clinical applications.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.